N'-[3-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide
Description
N’-[3-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide is a compound that belongs to the class of hydrazides It is characterized by the presence of a benzyloxy group attached to a benzylidene moiety, which is further connected to a thiophene ring through a carbohydrazide linkage
Properties
Molecular Formula |
C19H16N2O2S |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H16N2O2S/c22-19(18-10-5-11-24-18)21-20-13-16-8-4-9-17(12-16)23-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,21,22)/b20-13+ |
InChI Key |
BWUDWSULOHFXOD-DEDYPNTBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=CS3 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide typically involves the condensation of 3-(benzyloxy)benzaldehyde with 2-thiophenecarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[3-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[3-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyloxy and thiophene groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxybenzylidene oxides, while reduction could produce benzyloxybenzylidene hydrazides.
Scientific Research Applications
N’-[3-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties, such as liquid crystals or polymers.
Mechanism of Action
The mechanism of action of N’-[3-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. The benzyloxy and thiophene groups can interact with enzymes or receptors, leading to modulation of biological pathways. For example, the compound may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- N’-[3-(benzyloxy)benzylidene]-2-methoxybenzohydrazide
- N’-[3-(benzyloxy)benzylidene]-2-phenoxyacetohydrazide
- N’-[3-(benzyloxy)benzylidene]-2-iodobenzohydrazide
Uniqueness
N’-[3-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
N'-[3-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the biological activity of this compound, focusing on its efficacy against various pathogens, mechanisms of action, and potential therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, derivatives of benzylidene-3-oxobutanamide have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii. These compounds exhibited minimum inhibitory concentrations (MICs) as low as 2 µg/mL against MRSA, indicating strong antibacterial potential .
Table 1: Antibacterial Efficacy of Related Compounds
| Compound | Target Bacteria | MIC (µg/mL) | Inhibition (%) |
|---|---|---|---|
| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus - MRSA | 2 | 99.4 |
| (Z)-2-(4-nitrobenzylidene)-3-oxobutanamide | Acinetobacter baumannii - MDR | 16 | 98.2 |
The mechanism by which this compound and its analogs exert their antibacterial effects involves the disruption of bacterial cell wall synthesis and inhibition of critical metabolic pathways. Structure-activity relationship (SAR) studies suggest that specific substitutions on the aromatic rings enhance antibacterial activity, while hydrophilic groups may reduce it .
Anti-inflammatory Activity
In addition to its antimicrobial properties, compounds related to this compound have been investigated for their anti-inflammatory effects. A study demonstrated that a similar polyphenol compound inhibited inflammatory responses in a mouse model of colitis by targeting the NFκB/IL-6/STAT3 signaling pathway. This resulted in reduced inflammation and protection against tissue damage .
Table 2: Anti-inflammatory Effects in Colitis Model
| Compound | Mechanism of Action | Effect on Inflammation |
|---|---|---|
| Polyphenol analog | Inhibition of NFκB/IL-6/STAT3 pathway | Significant reduction |
Case Studies
- Study on Antimicrobial Activity : A series of benzylidene derivatives were tested against WHO priority pathogens, showing promising results in inhibiting growth and suggesting potential for development into therapeutic agents .
- Inflammation Model : Research involving DSS-induced colitis in mice demonstrated that a related compound effectively mitigated symptoms by inhibiting inflammatory mediators like IL-6 and COX-2, highlighting its therapeutic potential in inflammatory bowel disease (IBD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
